4-Morpholinopyridine

Description

Properties

IUPAC Name |

4-pyridin-4-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWQYVJVCXMTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399887 | |

| Record name | 4-Morpholinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2767-91-1 | |

| Record name | 4-Morpholinopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Pyridyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Morpholinopyridine: Core Properties and Structure for Researchers and Drug Development Professionals

Introduction: Unveiling 4-Morpholinopyridine

This compound (4-MP), also known as 4-(morpholin-4-yl)pyridine, is a heterocyclic aromatic organic compound with the chemical formula C₉H₁₂N₂O.[1][2] This guide provides a comprehensive overview of its fundamental properties, structure, and applications, tailored for professionals in research and drug development. 4-MP has garnered significant interest as a highly effective nucleophilic catalyst, often outperforming its predecessor, pyridine, in a variety of chemical transformations.[3] Its unique structural combination of a pyridine ring and a morpholine moiety confers distinct basicity and reactivity, making it a valuable tool in organic synthesis and a scaffold of interest in medicinal chemistry.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound features a morpholine ring attached to the 4-position of a pyridine ring. This arrangement is pivotal to its chemical behavior, influencing its basicity, solubility, and catalytic activity.

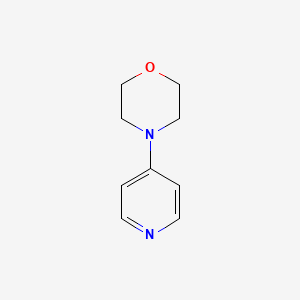

Diagram of this compound's Chemical Structure:

Caption: Chemical structure of this compound.

Basicity and pKa

The basicity of this compound is a key determinant of its catalytic efficacy. The lone pair of electrons on the pyridine nitrogen is readily available for protonation. The predicted pKa of the conjugate acid of 4-MP is approximately 7.97.[4] This value is significantly higher than that of pyridine (pKa ≈ 5.2), indicating that 4-MP is a stronger base. This enhanced basicity is attributed to the electron-donating effect of the morpholino group, which increases the electron density on the pyridine nitrogen. For comparison, the pKa of 4-dimethylaminopyridine (DMAP), another potent catalyst, is around 9.7. While not as basic as DMAP, 4-MP offers a valuable alternative with differing steric and electronic properties.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| Appearance | Yellow to orange powder | [4][5] |

| Melting Point | 102-108 °C | [1][4] |

| Boiling Point | 301.3 ± 32.0 °C (Predicted) | [4][5] |

| Density | 1.124 ± 0.06 g/cm³ (Predicted) | [4][5] |

| pKa (of conjugate acid) | 7.97 ± 0.26 (Predicted) | [4][5] |

| Solubility | Soluble in methanol. | [4][5] |

Spectroscopic Properties: A Window into Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-MP is expected to show distinct signals for the protons on the pyridine and morpholine rings.

-

Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons at the 2- and 6-positions (α to the nitrogen) will be downfield due to the electron-withdrawing effect of the nitrogen, while the protons at the 3- and 5-positions (β to the nitrogen) will be further upfield.

-

Morpholine Protons: The morpholine ring protons will appear as two distinct multiplets in the upfield region. The four protons adjacent to the nitrogen (N-CH₂) will typically resonate at a different chemical shift than the four protons adjacent to the oxygen (O-CH₂), which are generally more deshielded and appear further downfield.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm). The carbon at the 4-position, being attached to the morpholine nitrogen, will be significantly shifted.

-

Morpholine Carbons: The carbons of the morpholine ring will appear in the aliphatic region, with the carbons adjacent to the oxygen being more downfield than those adjacent to the nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum of 4-MP will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C=N and C=C stretching vibrations from the pyridine ring, typically in the 1600-1400 cm⁻¹ region.

-

C-N stretching vibrations for the morpholine and its connection to the pyridine ring.

-

C-O-C stretching vibration of the ether linkage in the morpholine ring, usually a strong band around 1100 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of this compound is through the nucleophilic aromatic substitution of a 4-halopyridine (e.g., 4-chloropyridine) with morpholine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Synthetic Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dominated by the nucleophilicity of the pyridine nitrogen. It readily reacts with electrophiles, such as alkyl halides and acylating agents. This high nucleophilicity is the basis for its catalytic activity in numerous organic transformations.

Applications in Research and Development

Catalysis

This compound is a highly efficient nucleophilic catalyst, particularly in acylation reactions of alcohols, phenols, and amines.[3] Its catalytic cycle is analogous to that of DMAP. The pyridine nitrogen attacks the electrophilic acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the nucleophile (the alcohol), leading to the acylated product and regeneration of the 4-MP catalyst. The increased reactivity of the N-acylpyridinium intermediate significantly accelerates the rate of acylation compared to the uncatalyzed reaction or reactions catalyzed by less basic pyridines.

Catalytic Cycle of 4-MP in Acylation:

Caption: Catalytic cycle of this compound in acylation reactions.

Drug Development

The pyridine and morpholine scaffolds are prevalent in many biologically active molecules. The unique combination in 4-MP makes it an interesting starting point for the synthesis of novel compounds with potential therapeutic applications. The morpholine ring can improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.

Safety and Handling

This compound is classified as an irritant.[2] It can cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact, the affected area should be flushed with copious amounts of water.

Experimental Protocol: 4-MP Catalyzed Acylation of a Primary Alcohol

This protocol is a representative example of the use of 4-MP as a catalyst in an acylation reaction. The specific substrate and reaction conditions may need to be optimized for different applications.

Objective: To synthesize an ester from a primary alcohol and acetic anhydride using a catalytic amount of this compound.

Materials:

-

Primary alcohol (e.g., benzyl alcohol)

-

Acetic anhydride

-

This compound (catalyst)

-

Anhydrous dichloromethane (DCM) as solvent

-

Triethylamine (optional, as a base to scavenge the acid byproduct)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent).

-

Addition of Reagents: Dissolve the alcohol in anhydrous DCM. To this solution, add this compound (0.05-0.1 equivalents) and triethylamine (1.2 equivalents, if used).

-

Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

-

Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.

Conclusion

This compound is a versatile and powerful tool in the arsenal of the modern chemist. Its enhanced basicity and nucleophilicity compared to pyridine make it an excellent catalyst for a range of organic transformations, most notably acylation reactions. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity profile, as outlined in this guide, is crucial for its effective application in research and drug development. As with all chemical reagents, adherence to proper safety protocols is paramount to ensure safe and successful experimentation.

References

-

Wikipedia. 4-Pyrrolidinylpyridine. [Link]

-

PubChem. This compound. [Link]

-

Semantic Scholar. Catalysis by 4-dialkylaminopyridines. [Link]

-

PubChem. Morpholine. [Link]

-

PubChem. 4-Methylpyridine. [Link]

-

Wikipedia. 4-Methylpyridine. [Link]

-

ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum... [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Chemistry Stack Exchange. Basicity of substituted pyridines. [Link]

-

Reddit. Pyridine Is miscible with EVERYTHING!? [Link]

-

ResearchGate. 1 H NMR spectra of (a) P4VP (polymer 52.6 mM; the molarity of pyridine... [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

-

Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

-

NCBI. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

-

Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

ResearchGate. 4-Dimethylaminopyridine as a catalyst in heroin synthesis. [Link]

-

NIST WebBook. Morpholine, 4-(oxiranylmethyl)-. [Link]

-

PMC. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]

-

NIST WebBook. Pyridine, 4-ethenyl-. [Link]

-

NIST WebBook. Pyridine, 4-methyl-. [Link]

Sources

Technical Monograph: 4-Morpholinopyridine (CAS 2767-91-1)

Dual-Functionality: Nucleophilic Catalyst & Pharmacophore Scaffold [1]

Executive Summary

4-Morpholinopyridine (CAS 2767-91-1) is a heterocyclic building block that occupies a critical niche in both organic synthesis and medicinal chemistry.[1] Structurally, it is a 4-substituted pyridine analogue where the substituent is a morpholine ring.[2][3] This specific substitution pattern confers two distinct chemical behaviors:

-

Nucleophilic Catalysis: Like 4-(Dimethylamino)pyridine (DMAP), it functions as a "super-nucleophile" for acylation reactions, yet offers distinct solubility and electronic profiles due to the morpholine oxygen.

-

Pharmaceutical Scaffold: It serves as a core moiety in the development of kinase inhibitors (specifically PI3K and mTOR pathways), where the morpholine ring improves water solubility and metabolic stability compared to dialkylamine analogues.

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, catalytic mechanism, and application in drug discovery.

Chemical Profile & Properties[2][4][5][6][7][8][9][10][11]

The electronic nature of this compound is defined by the resonance interaction between the morpholine nitrogen lone pair and the pyridine ring. While similar to DMAP, the inductive withdrawal by the morpholine oxygen atom (

Table 1: Physicochemical Specifications

| Property | Value | Note |

| CAS Number | 2767-91-1 | |

| IUPAC Name | 4-(Pyridin-4-yl)morpholine | |

| Molecular Formula | ||

| Molecular Weight | 164.21 g/mol | |

| Appearance | Yellow to Orange Crystalline Solid | |

| Melting Point | 102–108 °C | Consistent with high purity [1] |

| Boiling Point | ~301 °C (Predicted) | |

| pKa | ~8.0 (Predicted) | More basic than pyridine (~5.2); less than DMAP (~9.[1][3][4][5][6][7][8][9][10][11]6) |

| Solubility | Methanol, DCM, Ethyl Acetate | Limited water solubility compared to salts |

Synthesis & Manufacturing Protocol

The industrial and laboratory synthesis of this compound typically relies on Nucleophilic Aromatic Substitution (

Experimental Protocol: Synthesis from 4-Chloropyridine

Objective: Synthesis of this compound from 4-Chloropyridine Hydrochloride.

Reagents:

-

4-Chloropyridine Hydrochloride (1.0 eq)

-

Morpholine (3.0 eq) - Acts as both nucleophile and base.

-

Solvent: n-Butanol or DMF (high boiling point required).

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 4-Chloropyridine Hydrochloride (15.0 g, 100 mmol) and n-Butanol (150 mL).

-

Addition: Add Morpholine (26.1 g, 300 mmol) dropwise at room temperature. The exotherm is mild.

-

Reflux: Heat the mixture to reflux (

) for 8–12 hours. Monitor conversion via TLC (System: 10% MeOH in DCM). The spot for 4-chloropyridine ( -

Work-up: Cool the reaction mixture to room temperature. The excess morpholine hydrochloride salt may precipitate.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in

(100 mL) and wash with -

Purification: Dry the organic layer over

, filter, and concentrate. Recrystallize the crude solid from Ethyl Acetate/Hexane to yield yellow crystals.

Visualization: Synthesis Pathway

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of this compound.

Catalytic Utility: The "Tunable" DMAP Alternative

This compound acts as a nucleophilic catalyst in acylation, esterification, and silylation reactions. Its mechanism mirrors that of DMAP [2].

Mechanism of Action[15][16]

-

Activation: The pyridine nitrogen attacks the acyl donor (e.g., acetic anhydride), forming a highly electrophilic

-acylpyridinium cation. -

Stabilization: The morpholine nitrogen donates electron density into the pyridine ring via resonance, stabilizing the positive charge on the acyl-pyridinium intermediate.

-

Transfer: The alcohol or amine substrate attacks the carbonyl of the intermediate, yielding the ester/amide and regenerating the catalyst.

Why use this compound over DMAP?

-

Modulated Basicity: The oxygen atom in the morpholine ring exerts an inductive electron-withdrawing effect. This makes the catalyst slightly less basic than DMAP, which can be advantageous when suppressing side reactions (e.g., racemization of sensitive chiral centers) [3].

-

Solubility Profile: The morpholine ring alters the lipophilicity, potentially making the catalyst easier to remove during aqueous work-up compared to the more lipophilic DMAP.

Visualization: Catalytic Cycle

Figure 2: Nucleophilic catalytic cycle for acylation reactions mediated by this compound.

Pharmaceutical Applications: Kinase Inhibitor Scaffolds

In modern drug discovery, this compound is not just a reagent but a structural motif found in potent bioactive molecules.

Target Class: PI3K and mTOR Inhibitors

The this compound substructure is a bioisostere for other 4-aminopyridines. It is extensively used in the design of ATP-competitive inhibitors for the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer [4].

Structure-Activity Relationship (SAR) Benefits:

-

H-Bond Acceptor: The morpholine oxygen serves as a weak hydrogen bond acceptor in the kinase hinge region or solvent-exposed front.

-

Solubility: The morpholine ring significantly lowers

compared to a piperidine or diethylamine group, improving the oral bioavailability of the drug candidate [5]. -

Metabolic Stability: The ether linkage in morpholine is generally more metabolically stable than alkyl amines, which are prone to N-dealkylation.

Case Study: Research into 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines has shown that the morpholine group at the 4-position is critical for maintaining potency against mTOR while providing necessary physicochemical properties for in vivo efficacy [6].

Safety & Handling (GHS Standards)

While useful, this compound poses specific hazards typical of aminopyridines.

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol:

-

Use in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Incompatibility: Strong oxidizing agents and strong acids (forms salts).

-

References

-

Sigma-Aldrich. this compound Product Specification & COA. Link

-

Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition. Link

-

Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited. Angewandte Chemie. Link

-

Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

-

Liu, Z., et al. (2014).[13] 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation. Organic Letters. Link

Sources

- 1. This compound | C9H12N2O | CID 4145413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2767-91-1 | Benchchem [benchchem.com]

- 3. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound 97 2767-91-1 [sigmaaldrich.com]

- 5. This compound CAS#: 2767-91-1 [m.chemicalbook.com]

- 6. This compound | 2767-91-1 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 4-吗啉吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. aksci.com [aksci.com]

- 13. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]

Synthesis of 4-Morpholinopyridine from 4-chloropyridine

Process Chemistry Guide: Synthesis of 4-Morpholinopyridine via Nucleophilic Aromatic Substitution ( )

Executive Summary & Strategic Value

This compound (CAS: 2767-91-1) is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for various kinase inhibitors (e.g., PI3K, mTOR pathways) and neurological agents. Its synthesis represents a classic but nuanced application of Nucleophilic Aromatic Substitution (

While the reaction appears deceptively simple, the instability of the starting material (4-chloropyridine free base) presents a significant "Critical Control Point" (CCP) for process reliability. This guide moves beyond basic textbook descriptions to provide a robust, scalable, and self-validating protocol that prioritizes safety and yield integrity.

Mechanistic Underpinnings & Thermodynamics

The Pathway

Unlike electrophilic aromatic substitution (SEAr) common to benzene, the pyridine ring is electron-deficient.[1] The nitrogen atom at position 1 exerts a strong inductive (-I) and mesomeric (-M) effect, pulling electron density away from the ring carbons. This makes the C4 position highly electrophilic and susceptible to nucleophilic attack by morpholine.

The reaction proceeds via an Addition-Elimination mechanism :

-

Addition: Morpholine attacks C4, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

-

Elimination: The ring re-aromatizes by expelling the chloride ion (a good leaving group).

The "Viologen" Trap (Critical Safety & Yield Warning)

Crucial Insight: 4-Chloropyridine free base is thermodynamically unstable in its concentrated form. It undergoes intermolecular self-quaternization (self-alkylation) to form poly-viologen species (gummy, dark polymers).

-

Process Implication: Never store 4-chloropyridine as a free base. Always store it as the Hydrochloride salt (4-Cl-Py·HCl) .

-

Operational Rule: The free base should only be generated in situ in the presence of the nucleophile (morpholine), which immediately traps it.

Mechanistic Visualization

The following diagram outlines the primary reaction pathway alongside the competing polymerization risk.

Figure 1: Mechanistic pathway showing the critical necessity of rapid nucleophilic trapping to prevent polymerization.

Strategic Process Design

Solvent Selection Matrix

The choice of solvent dictates reaction kinetics and workup efficiency.

| Solvent | Temp Limit | Pros | Cons | Recommendation |

| Neat (Morpholine) | 128°C (bp) | Fastest kinetics; simplifies stoichiometry (solvent = base). | Requires large excess of morpholine; waste disposal. | High (Small Scale) |

| Water | 100°C | Green chemistry; excellent solubility of HCl salt. | Slower kinetics (heterogeneous); requires phase transfer or high temp. | Medium |

| Ethanol/n-Butanol | 78-117°C | Good solubility balance; easy workup. | Slower than neat; requires reflux. | High (Scale-up) |

| DMF/DMSO | >150°C | Rapid rate.[2] | Difficult to remove (high bp); aqueous workup can be tedious. | Low |

Operational Protocols

Protocol A: Thermal Reflux (The Robust Standard)

Best for: Routine lab synthesis, high reliability, gram-scale.

Reagents:

-

4-Chloropyridine Hydrochloride (1.0 eq)

-

Morpholine (5.0 eq) - Acts as solvent, reagent, and acid scavenger.

-

Optional: Water (0.5 volumes) to aid initial salt dissolution.

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4-Chloropyridine HCl (e.g., 5.0 g) to the flask.

-

Addition: Add Morpholine (15 mL) in a single portion.

-

Observation: The reaction is exothermic. The slurry will warm up as the amine neutralizes the HCl salt.

-

-

Reaction: Heat the mixture to reflux (approx. 110–120°C external bath) for 4–6 hours.

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). Starting material (UV active) should disappear.

-

-

Quench & Workup (The "Self-Validating" Step):

-

Cool to room temperature. The mixture may solidify or become a thick paste (morpholine hydrochloride salts).

-

Add 10% NaOH (aq) until pH > 12. Why? This ensures the product is in the free base form (organic soluble) and morpholine HCl is neutralized.

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

-

-

Purification:

-

Wash combined organics with brine.

-

Dry over anhydrous

. -

Concentrate in vacuo.

-

Result: Off-white to yellow solid. Recrystallize from hexane/ethyl acetate if necessary.

-

Protocol B: Microwave-Assisted Synthesis (Process Intensification)

Best for: Library generation, rapid screening, high yield.

Reagents:

-

4-Chloropyridine HCl (1.0 eq)

-

Morpholine (3.0 eq)

-

Solvent: Water or Ethanol (2 mL per mmol)

Methodology:

Troubleshooting & Critical Control Points

Workup Logic Flow

Many failures occur during extraction because the pH is not managed correctly. The product is a base; if the aqueous layer is acidic, the product remains in the water, leading to 0% yield.

Figure 2: Extraction logic flow emphasizing pH control for successful isolation.

Impurity Profiling

-

Impurity A (N-Oxide): Formed if the reaction is exposed to air for prolonged periods at high heat. Prevention: Run under Nitrogen/Argon atmosphere.

-

Impurity B (Bis-substitution): Not possible with 4-chloropyridine, but relevant if using 2,4-dichloropyridine.

-

Impurity C (Hydrolysis): 4-Hydroxypyridine (pyridone tautomer) can form if aqueous NaOH is added while the reaction is still extremely hot. Prevention: Cool to <40°C before basification.

References

-

Mechanism & Kinetics: Nucleophilic Aromatic Substitution of 4-Chloropyridine. Journal of Organic Chemistry.[6]

- Context: Defines the activation energy and the role of the pyridine nitrogen.

-

Microwave Optimization:Microwave-Assisted Synthesis of N-Heterocycles. Beilstein Journal of Organic Chemistry.

- Context: Comparative yields between thermal and microwave methods for aminopyridines.

-

Safety & Stability:Polymeriz

- Context: Documents the self-quaterniz

-

General Protocol Grounding:Organic Syntheses, Coll. Vol. V.

- Context: Standard procedures for amin

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]

- 3. ajrconline.org [ajrconline.org]

- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. Pyridine synthesis [organic-chemistry.org]

Mechanistic Profiling of 4-Morpholinopyridine (4-MPP): A Tuned Nucleophilic Catalyst

[1]

Executive Summary

In the landscape of acylation catalysts, 4-Dimethylaminopyridine (DMAP) is often viewed as the "gold standard" for speed and efficiency.[1] However, 4-Morpholinopyridine (4-MPP) occupies a critical niche as a "tuned" nucleophile.[1] While structurally analogous to DMAP, the incorporation of the morpholine ring introduces a specific electronic balance—combining the resonance-donating capacity of the para-nitrogen with the inductive withdrawal of the morpholine oxygen.[1]

This guide details the mechanistic action of 4-MPP, positioning it not merely as a DMAP alternative, but as a strategic choice for reactions requiring controlled nucleophilicity, reduced basicity, or specific solubility profiles in drug development workflows.[1]

Fundamental Chemical Identity & Electronic Profile[1]

To understand the utility of 4-MPP, one must quantify its electronic standing relative to pyridine and DMAP.[1] The catalytic efficiency of these species is governed by the electron density at the pyridine nitrogen, which dictates both nucleophilicity (kinetic attack on the acyl donor) and basicity (thermodynamic stability of the intermediate).[1]

Electronic Modulation: The "Morpholine Effect"[1]

-

Resonance Donation (+M): Like the dimethylamino group in DMAP, the nitrogen atom in the morpholine ring donates electron density into the pyridine ring via resonance, significantly boosting nucleophilicity at the N1 position compared to unsubstituted pyridine.[1]

-

Inductive Withdrawal (-I): Unlike DMAP, the oxygen atom within the morpholine ring exerts a through-bond electron-withdrawing effect.[1] This slightly attenuates the electron density at the pyridine nitrogen.[1]

Result: 4-MPP is a "softer" catalyst—highly active, but with a lower pKa and slightly reduced nucleophilicity compared to DMAP.[1] This reduction is advantageous when suppressing side reactions (e.g., base-catalyzed decomposition or racemization) driven by high basicity.[1]

Table 1: Comparative Catalyst Profile

| Property | Pyridine | This compound (4-MPP) | 4-Dimethylaminopyridine (DMAP) |

| Structure | Unsubstituted | Pyridine + Morpholine (4-pos) | Pyridine + Dimethylamine (4-pos) |

| Approx.[1][2] pKa (H₂O) | 5.2 | ~8.5 - 9.0* | 9.6 - 9.7 |

| Relative Acylation Rate | 1 (Baseline) | ~10³ - 10⁴ | ~10⁴ - 10⁵ |

| Electronic Character | Weak Nucleophile | Balanced (+M / -I) | Strong Donor (+M) |

| Primary Utility | Solvent/Base | Controlled Catalysis / Scavenging | Max Velocity Catalysis |

*Note: pKa values are solvent-dependent; 4-MPP is consistently less basic than DMAP due to the morpholine oxygen's inductive effect.[1]

Mechanism of Action: The Nucleophilic Catalytic Cycle[1]

The mechanism of 4-MPP follows the classic nucleophilic catalysis pathway established for 4-aminopyridine derivatives.[1] It operates by converting a sluggish acyl donor (like an anhydride) into a highly reactive N-acylpyridinium intermediate.[1]

The Catalytic Cycle[1]

-

Activation: 4-MPP attacks the carbonyl carbon of the acyl donor (e.g., acetic anhydride), displacing the leaving group (acetate).[1]

-

Intermediate Formation: A resonance-stabilized N-acyl-4-morpholinopyridinium salt is formed.[1] This species is highly electrophilic due to the positive charge on the pyridine nitrogen.[1]

-

Transfer: The nucleophile (alcohol or amine) attacks the activated carbonyl of the intermediate.[1]

-

Regeneration: The product (ester/amide) is released, and 4-MPP is regenerated (often requiring deprotonation by an auxiliary base like Triethylamine).[1]

Figure 1: The Nucleophilic Catalytic Cycle of 4-MPP. The catalyst activates the acyl donor, facilitating transfer to the substrate before regenerating.[1]

Experimental Protocol: 4-MPP Catalyzed Esterification

This protocol utilizes 4-MPP for the esterification of a sterically hindered alcohol, a scenario where pyridine fails and acid catalysis is too harsh.[1]

Objective: Acetylation of a secondary alcohol using Acetic Anhydride.

Reagents

-

Substrate: Secondary Alcohol (1.0 equiv)

-

Acyl Donor: Acetic Anhydride (1.2 - 1.5 equiv)[1]

-

Catalyst: this compound (0.05 - 0.10 equiv / 5-10 mol%)[1]

-

Auxiliary Base: Triethylamine (TEA) (1.2 - 1.5 equiv)[1]

-

Solvent: Dichloromethane (DCM), Anhydrous[1]

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Solvation:

-

Add the Alcohol (1.0 equiv) and 4-MPP (0.05 equiv) to the flask.

-

Dissolve in anhydrous DCM (0.1 - 0.5 M concentration relative to alcohol).[1]

-

Add Triethylamine (1.5 equiv).[1]

-

Note: TEA acts as a proton scavenger (HCl/Acetic acid sink), preventing the protonation of 4-MPP, which would deactivate the catalyst.[1]

-

-

Activation & Reaction:

-

Cool the solution to 0°C (ice bath) to control the initial exotherm.[1]

-

Add Acetic Anhydride dropwise.[1]

-

Allow the mixture to warm to room temperature (25°C).

-

Monitoring: Monitor via TLC. 4-MPP reactions may require slightly longer times (1-4 hours) compared to DMAP (0.5-2 hours) for difficult substrates.[1]

-

-

Quench & Workup:

Strategic Application in Drug Discovery[1]

In pharmaceutical research, 4-MPP is often selected over DMAP for specific downstream processing advantages.[1]

A. Polymer-Supported Catalysis (PS-Morpholinopyridine)

One of the most significant applications of the morpholinopyridine motif is in Solid-Supported Reagents .[1] The morpholine ring provides a stable attachment point for polystyrene resins.[1]

-

Workflow Advantage: In parallel medicinal chemistry (library synthesis), using polymer-supported 4-MPP allows for "filtration purification."[1] The catalyst is removed simply by filtering the resin, eliminating the need for acidic aqueous washes that might degrade acid-sensitive drug targets.[1]

B. Scavenging Capabilities

The nucleophilicity of 4-MPP makes it an excellent scavenger for electrophiles.[1]

-

Scenario: Excess acyl chloride or anhydride remains after a reaction.[1]

-

Action: Add Polymer-Supported 4-MPP (or free 4-MPP followed by an acid wash).[1] The catalyst reacts with the excess electrophile to form a stable salt, which is then sequestered or washed away.[1]

C. Solubility Profile

The morpholine ring imparts a different solubility profile compared to the dimethylamino group.[1] 4-MPP has enhanced solubility in moderately polar solvents and can be easier to crystallize or precipitate as a salt in specific workup buffers, aiding in the purification of non-polar drug candidates.[1]

References

-

Steglich, W.; Höfle, G. (1969).[1][4] N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst.[1] Angewandte Chemie International Edition.[1] Link[1]

- Foundational text establishing the mechanism of 4-aminopyridine c

-

Xu, S., et al. (2005).[1] The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. Chemistry – A European Journal.[1] Link

- Detailed kinetic analysis confirming the nucleophilic

-

Berry, D. J., et al. (2001).[1] Polymer-supported reagents for the generation of amides and esters.[1] Journal of Chemical Society, Perkin Transactions 1.[1] Link

- Describes the utility of polymer-supported aminopyridines (including morpholine variants) in library synthesis.

-

Scriven, E. F. V. (1983).[1] 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[1] Chemical Society Reviews.[1] Link

- Comprehensive review of the class of catalysts, detailing the electronic effects of different ring substituents.

The Solubility Profile of 4-Morpholinopyridine in Organic Solvents: A Technical and Practical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 4-Morpholinopyridine (4-MP), a versatile heterocyclic compound utilized in various chemical syntheses. Understanding the solubility of 4-MP in organic solvents is paramount for its effective application in reaction chemistry, process development, and formulation science. This document consolidates the available physicochemical data of 4-MP, offers a theoretical framework for predicting its solubility based on fundamental principles, and provides detailed, field-proven experimental protocols for accurate solubility determination. By synthesizing theoretical insights with practical methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to optimize the use of this compound in their work.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound (4-MP) is a valuable building block and catalyst in organic synthesis. Its utility is fundamentally linked to its behavior in solution. The solubility of 4-MP in a given organic solvent dictates critical parameters such as reaction kinetics, yield, and the ease of purification of the final product. An informed selection of solvent, based on a thorough understanding of the solute's solubility, can prevent common pitfalls such as incomplete reactions, precipitation of reagents, and challenges in downstream processing.

This guide moves beyond a simple tabulation of data. It aims to empower the researcher with a robust understanding of the factors governing the solubility of 4-MP and to provide the practical tools necessary to assess its solubility in any given solvent system. We will delve into the physicochemical properties of 4-MP, apply established theories of solubility, and present detailed experimental workflows for generating reliable solubility data.

Physicochemical Properties of this compound: The Foundation of its Solubility Behavior

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. A thorough understanding of the physicochemical properties of this compound is the first step in predicting its solubility profile.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | |

| Molecular Weight | 164.20 g/mol | |

| Melting Point | 102-108 °C | [1][2] |

| Appearance | Yellow to orange powder | [1][2] |

| pKa (Predicted) | 7.97 ± 0.26 | [1][2] |

| Structure |

The structure of this compound reveals key features that influence its solubility:

-

A Polar Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's overall polarity.

-

A Morpholine Moiety: The morpholine ring, containing both an ether linkage and a tertiary amine, introduces additional polar character and potential hydrogen bonding sites.

-

Aromaticity: The aromatic nature of the pyridine ring allows for π-π stacking interactions.

The predicted pKa of ~7.97 indicates that 4-MP is a weak base. This property is crucial as it suggests that the solubility of 4-MP can be significantly influenced by the acidity or basicity of the solvent or any additives.

Theoretical Framework for Predicting the Solubility of this compound

The age-old chemical maxim "like dissolves like" provides a foundational, albeit simplistic, framework for predicting solubility.[3] This principle is rooted in the thermodynamics of dissolution, where the Gibbs free energy change (ΔG) for the dissolution process must be negative for solubility to be favorable. The Gibbs free energy is related to the enthalpy (ΔH) and entropy (ΔS) of dissolution by the equation:

ΔG = ΔH - TΔS [4]

For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Based on the structure of 4-MP, we can make the following predictions about its solubility in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Alcohols): These solvents, such as methanol and ethanol, can act as both hydrogen bond donors and acceptors. Given the presence of nitrogen and oxygen atoms in 4-MP, which can act as hydrogen bond acceptors, it is expected to exhibit good solubility in polar protic solvents. This is supported by the observation that 4-MP is "soluble in Methanol".[1][2]

-

Polar Aprotic Solvents (e.g., Ketones, Esters, Ethers): Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) possess significant dipole moments but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors.[5] The polar nature of 4-MP suggests it will have moderate to good solubility in these solvents through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Alkanes, Aromatic Hydrocarbons): In nonpolar solvents such as hexane and toluene, the primary intermolecular forces are weak van der Waals forces. The significant polarity of 4-MP would lead to strong solute-solute interactions that are not readily overcome by the weak solute-solvent interactions, resulting in poor solubility.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. While they are not capable of hydrogen bonding, they can engage in dipole-dipole interactions. It is anticipated that 4-MP will have some, but limited, solubility in halogenated solvents.

The following diagram illustrates the key molecular interactions that govern the dissolution of this compound in a polar protic solvent.

Caption: Key intermolecular interactions in the dissolution of 4-MP.

Experimental Determination of Solubility: A Practical Workflow

While theoretical predictions are valuable, empirical determination of solubility remains the gold standard for accuracy. The following section details a robust and reliable protocol for determining the equilibrium solubility of this compound in an organic solvent.

The Equilibrium Shake-Flask Method

This method is a widely accepted and straightforward technique for determining the equilibrium solubility of a solid compound.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. The temperature should be controlled to ±0.5 °C.

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium in a preliminary experiment by taking samples at different time points until the concentration of 4-MP in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid. The filtration step should be performed quickly to minimize temperature fluctuations.

-

Accurately weigh the filtered solution.

-

-

Quantification of this compound:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Analyze the diluted samples using a validated analytical method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentration.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as mg/mL or mol/L.

-

Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of filtered solution) / Mass of filtered solution

-

The following diagram outlines the experimental workflow for the equilibrium shake-flask method.

Caption: Workflow for the equilibrium shake-flask solubility determination.

Summary of Known and Predicted Solubility of this compound

Due to the limited availability of published quantitative solubility data for this compound, the following table provides a combination of known qualitative information and predicted solubility based on the theoretical principles discussed earlier. Researchers are strongly encouraged to use the provided experimental protocol to determine precise solubility values for their specific applications.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the nitrogen and oxygen atoms of 4-MP. "Soluble in Methanol" is reported.[1][2] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF) | Moderate to High | Strong dipole-dipole interactions are expected between the polar solvent and the polar 4-MP molecule. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Weaker dipole-dipole interactions compared to polar aprotic solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Low | Primarily nonpolar interactions (van der Waals forces) which are insufficient to overcome the strong solute-solute interactions of the polar 4-MP. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | Dominated by weak van der Waals forces, leading to a significant mismatch in polarity with 4-MP. |

Conclusion and Future Recommendations

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, addressing both the theoretical underpinnings and practical experimental determination. While a scarcity of publicly available quantitative data exists, the physicochemical properties of 4-MP, combined with fundamental solubility principles, allow for reasoned predictions of its solubility behavior. The detailed experimental workflow presented herein provides a robust methodology for researchers to generate the precise solubility data required for their specific needs.

It is recommended that future work in this area focus on the systematic experimental determination of the solubility of this compound in a broad range of organic solvents at various temperatures. Such data would be invaluable to the scientific community and would further enhance the utility of this important chemical compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]

-

Wikipedia. (2024, January 23). Solubility. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

Sources

Technical Monograph: Spectroscopic Characterization of 4-Morpholinopyridine

Part 1: Executive Technical Summary

4-Morpholinopyridine (CAS: 2762-42-7) represents a quintessential "push-pull" aromatic system. Structurally, it fuses an electron-rich morpholine ring with an electron-deficient pyridine ring. This architecture is not merely of academic interest; it serves as a potent nucleophilic catalyst in acylation reactions (superior to pyridine due to the +M effect) and a versatile scaffold in medicinal chemistry (e.g., kinase inhibitors).[1]

This guide provides a definitive reference for the identification and validation of this compound. Unlike standard data sheets, we analyze the causality between the electronic structure and the observed spectral data, ensuring that researchers can distinguish this molecule from structural isomers or degradation products.

Part 2: Structural & Electronic Analysis

To interpret the spectra correctly, one must understand the electronic environment.[1] The nitrogen atom of the morpholine ring acts as a strong electron donor (+M effect) into the pyridine ring.[1] This resonance delocalization significantly shields the pyridine protons at the 3 and 5 positions, a diagnostic feature in the NMR spectrum.[1]

Diagram 1: Resonance & Electronic Effects

Visualization of the electron density flow responsible for unique NMR chemical shifts.

Caption: The resonance interaction (N-N conjugation) increases electron density at the pyridine 3,5-positions, causing significant upfield shifts in NMR.

Part 3: Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (

The

Table 1:

NMR Assignments (400 MHz)

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Structural Assignment | Electronic Logic |

| Py-H2, H6 | 8.24 | Doublet (d) | 2H | 6.0 | Deshielded by adjacent Pyridine Nitrogen (-I effect). | |

| Py-H3, H5 | 6.65 | Doublet (d) | 2H | 6.0 | Diagnostic: Strongly shielded by Morpholine N lone pair (+M). | |

| Mor-O-CH2 | 3.82 | Triplet (t) | 4H | 4.8 | Morpholine (Ether) | Deshielded by Oxygen electronegativity.[1] |

| Mor-N-CH2 | 3.28 | Triplet (t) | 4H | 4.8 | Morpholine (Amine) | Moderately deshielded by Nitrogen.[1] |

Table 2:

NMR Assignments (100 MHz)

| Position | Shift ( | Assignment | Notes |

| C4 (Py) | 155.1 | Quaternary (Ipso) | Attached to Morpholine N. |

| C2, C6 (Py) | 150.2 | CH ( | Typical pyridine |

| C3, C5 (Py) | 107.5 | CH ( | Diagnostic: Upfield shift due to resonance (compare to unsubstituted pyridine ~123 ppm).[1] |

| C (O-CH2) | 66.5 | Ether carbon.[1] | |

| C (N-CH2) | 45.8 | Amine carbon.[1] |

Mass Spectrometry (MS)[1]

Ionization Mode: Electron Impact (EI, 70 eV)[1]

The molecule is relatively stable due to the aromatic ring, but the morpholine ring is the primary site of fragmentation.[1]

Table 3: MS Peak Assignments

| m/z | Intensity | Fragment Assignment | Mechanism |

| 164 | 100% (Base) | Molecular Ion. Highly stable aromatic system.[1] | |

| 133 | ~15% | Loss of hydroxymethyl radical (Morpholine ring opening).[1] | |

| 106 | ~40% | Loss of | |

| 78 | ~20% | Pyridinyl cation (Loss of morpholine radical).[1] |

Diagram 2: Fragmentation Pathway

Visualizing the breakdown of the molecular ion.

Caption: The stability of the aromatic pyridine ring results in a strong molecular ion (m/z 164), with primary fragmentation occurring at the morpholine ether bridge.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film)[1]

| Wavenumber ( | Intensity | Vibration Mode | Assignment |

| 3020 - 3080 | Weak | C-H Stretch ( | Aromatic Pyridine Ring. |

| 2850 - 2970 | Medium | C-H Stretch ( | Aliphatic Morpholine Ring ( |

| 1590, 1505 | Strong | C=C / C=N Stretch | Pyridine Ring Skeletal Vibrations. |

| 1115 | Strong | C-O-C Stretch | Morpholine Ether Linkage.[1] |

Part 4: Experimental Protocol (Synthesis & Purification)

To generate a valid reference standard, one must synthesize the compound with high purity.[1] The following protocol relies on Nucleophilic Aromatic Substitution (

Reaction Principle: 4-Chloropyridine is activated for nucleophilic attack.[1] Morpholine acts as both the nucleophile and the base to scavenge the HCl byproduct.[1]

Step-by-Step Methodology

-

Reagents:

-

4-Chloropyridine Hydrochloride (10 mmol, 1.50 g)

-

Morpholine (Excess, 50 mmol, 4.35 g) - Acts as solvent and base.

-

Water (5 mL) - Optional, to moderate exotherm.

-

-

Procedure:

-

Setup: 25 mL Round Bottom Flask with reflux condenser.

-

Addition: Charge 4-Chloropyridine HCl and Morpholine.

-

Reaction: Heat to reflux (

) for 4-6 hours. Monitor by TLC (10% MeOH in DCM).[1] -

Workup:

-

Purification:

-

Part 5: Quality Control Workflow

This diagram illustrates the decision matrix for validating the synthesized material before release for biological or catalytic testing.

Diagram 3: Validation Logic

Caption: The critical QC checkpoint is the chemical shift of the beta-protons; if they are not significantly shielded, the free base has not been formed.

References

-

National Institute of Standards and Technology (NIST). this compound Mass Spectrum (Electron Ionization).[1] NIST Chemistry WebBook.[1] Available at: [Link][1]

-

PubChem. 4-(4-Pyridinyl)morpholine Compound Summary (CID 76066).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Katritzky, A. R., et al. "Synthesis and structural characterization of N-substituted morpholines."[1] Journal of Organic Chemistry. (General reference for morpholine substituent effects).

Sources

Health and safety handling guidelines for 4-Morpholinopyridine

Part 1: Executive Technical Summary & Identification[1][2]

CRITICAL SAFETY NOTICE: CAS Registry Number Verification The requested topic is 4-Morpholinopyridine .[1][2] Please note a critical discrepancy in common databases regarding the CAS number provided in some queries (2762-42-7).

-

CAS 2762-42-7 refers to Ethyl 2-(2-amino-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene)propanoate.[1][2][3] This guide strictly covers this compound (CAS 2767-91-1). Ensure you verify the Certificate of Analysis (CoA) of your specific batch before proceeding.[1][2]

Compound Overview this compound is a heterocyclic building block frequently used in medicinal chemistry, particularly in the synthesis of kinase inhibitors and as a nucleophilic catalyst similar to DMAP (4-Dimethylaminopyridine), though with distinct steric and electronic properties.[1] While not classified as acutely fatal, it poses significant irritation risks to mucosal membranes and requires strict dust control measures.[2]

| Property | Data |

| Chemical Name | 4-(4-Pyridinyl)morpholine |

| CAS Number | 2767-91-1 |

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.21 g/mol |

| Physical State | Solid (Yellow to Orange Powder) |

| Melting Point | 102-108 °C |

| Solubility | Soluble in Methanol, Chloroform; Sparingly soluble in water |

Part 2: Physicochemical Profile & Hazard Mechanism[1]

To handle this compound safely, one must understand why it is hazardous. The safety profile of this compound is dictated by its structure—a pyridine ring coupled with a morpholine moiety.[1][2]

1. Basicity and Irritation Mechanism

Like DMAP, this compound is a base.[1][2][4] Upon contact with moisture (sweat, ocular fluid, mucous membranes), it can protonate, generating localized alkalinity.[2] This leads to:

-

Saponification of lipids: Causing skin irritation and potential dermatitis.[1][2]

-

Protein denaturation: Leading to severe eye irritation (GHS Category 2A) and respiratory tract inflammation (STOT SE 3).[1][2]

2. Dust Explosion Potential

As an organic solid with a relatively high melting point (>100°C), fine particulates of this compound can form explosive dust clouds if suspended in air near an ignition source.[1][2] While specific Minimum Ignition Energy (MIE) data is often absent for niche intermediates, it should be treated as a Class St-1 dust hazard by default until tested.[1][2]

Part 3: Operational Control Framework

We utilize a Hierarchy of Controls approach.[1][2] PPE is the last line of defense; engineering controls are primary.[1][2]

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood.[1][2]

-

Static Control: Use anti-static weighing boats and grounded spatulas to prevent electrostatic discharge, which disperses the powder.

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommended Protection | Technical Rationale |

| Hands | Nitrile Gloves (Double gloving recommended) | This compound is an organic base.[1][2] Standard nitrile (0.11 mm) offers good splash protection.[1][2] Latex is not recommended due to poor chemical resistance against organic amines.[1][2] |

| Eyes | Chemical Safety Goggles | Safety glasses are insufficient due to the fine powder nature; air currents can carry dust around lenses.[1][2] Goggles provide a seal.[1][2] |

| Respiratory | N95 or P100 Respirator | Required if working outside a hood (e.g., spill cleanup).[1][2] Inside a hood, the sash provides respiratory protection.[2] |

| Body | Lab Coat (Cotton/Poly blend) | Standard protection.[1][2] Ensure cuffs are tucked into gloves to prevent wrist exposure.[1][2] |

Part 4: Experimental Protocol – Synthesis & Handling

Context: Using this compound as a nucleophilic catalyst in an acylation reaction.

Workflow with Safety Gates

This protocol integrates "Self-Validating" steps—actions that force the operator to verify safety before proceeding.[1][2]

Detailed Steps:

-

Pre-Operation Check (Safety Gate 1): Verify fume hood face velocity is between 80-120 fpm. Ensure an eyewash station is within 10 seconds of travel.[1][2]

-

Weighing:

-

Solubilization:

-

Add solvent (e.g., DCM or Methanol) down the side of the vessel to minimize aerosolization.

-

Once in solution, the inhalation hazard is significantly reduced, but the skin absorption risk remains (facilitated by the solvent).

-

-

Post-Handling (Safety Gate 2):

Part 5: Emergency Response & Waste Management

Spill Cleanup Logic

Do not dry sweep. Dry sweeping generates dust, increasing inhalation risk.[1][2]

-

Isolate: Evacuate the immediate area (3-meter radius).[1][2]

-

Protect: Don N95/P100 respirator and goggles.

-

Neutralize/Contain:

Waste Disposal[1][2][5]

-

Classification: Hazardous Chemical Waste (Toxic/Irritant).[1][2]

-

Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong acids in the waste container to avoid exothermic reactions.[2]

-

Labeling: Clearly mark as "this compound - Basic Organic Solid."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4145413, this compound. Retrieved January 30, 2026 from [Link]

-

European Chemicals Agency (ECHA). Substance Information: 4-(4-pyridinyl)morpholine.[1][2] Retrieved January 30, 2026 from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][1][2]

Sources

An In-Depth Technical Guide to 4-Morpholinopyridine as a Chemical Intermediate in Drug Synthesis

This guide provides an in-depth technical exploration of 4-Morpholinopyridine (4-MP), a pivotal chemical intermediate in modern pharmaceutical synthesis. We will move beyond a surface-level overview to dissect its fundamental properties, mechanistic roles, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices and the inherent logic of protocol design will be emphasized throughout.

Introduction: The Unique Utility of this compound

This compound (4-MP), a heterocyclic amine, has carved a significant niche in organic synthesis, primarily as a highly efficient nucleophilic catalyst. While structurally related to the well-known 4-(Dimethylamino)pyridine (DMAP), the morpholine moiety imparts distinct electronic properties that enhance its catalytic prowess. Its primary role is to accelerate acylation reactions, including the formation of esters and amides, which are among the most fundamental transformations in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] This guide will illuminate why 4-MP is not just another catalyst but a strategic tool for overcoming synthetic challenges, particularly with sterically demanding or sensitive substrates.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the bedrock of its effective and safe implementation. The key characteristics of 4-MP are summarized below.

Physicochemical Data

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₂N₂O | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| Appearance | Yellow to orange powder/solid | [3][4] |

| Melting Point | 102-108 °C | [3][4] |

| Boiling Point | ~301.3 °C (Predicted) | [3][4] |

| pKa | ~7.97 (Predicted) | [3][4] |

| Solubility | Soluble in Methanol | [3][4] |

Synthesis Overview

Commercially available, 4-MP can also be synthesized in the laboratory. A common preparative route involves the reduction of its corresponding 1-oxide precursor.[3][4][5] This straightforward synthesis makes it an accessible tool for various research and development applications.

Critical Safety and Handling Information

Safe handling is paramount. 4-MP is classified as an irritant and requires careful management in a laboratory setting.

| Hazard Category | GHS Statement(s) | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][5] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[2][5] |

| Storage | Not specified | Store in a cool, dry, well-ventilated area in a tightly sealed container away from incompatible materials.[3][4][6] |

The Mechanistic Core: Nucleophilic Catalysis in Acylation

The primary function of 4-MP in drug synthesis is as a potent nucleophilic catalyst, significantly accelerating the rate of acylation reactions. Its efficacy surpasses that of pyridine and is comparable to, or in some cases superior to, DMAP. This enhanced reactivity is a direct consequence of the electron-donating nature of the morpholine ring's oxygen atom, which increases the electron density on the pyridine nitrogen, making it a more powerful nucleophile.

The catalytic cycle proceeds through a well-established mechanism:

-

Activation: The highly nucleophilic pyridine nitrogen of 4-MP attacks the electrophilic acylating agent (e.g., an acid anhydride or acyl chloride). This step forms a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the initial acylating agent, priming it for the subsequent step.

-

Nucleophilic Attack: A nucleophile, typically an alcohol or amine, attacks the activated acyl group of the N-acylpyridinium salt. The choice to activate the electrophile rather than deprotonate the nucleophile allows reactions to proceed under milder, more neutral conditions, which is critical for sensitive or complex molecules.

-

Product Formation & Catalyst Regeneration: The tetrahedral intermediate collapses, forming the final acylated product (ester or amide) and regenerating the 4-MP catalyst, which then re-enters the catalytic cycle.

Caption: Generalized mechanism of 4-MP catalyzed acylation.

Key Application: The Steglich Esterification

One of the most valuable applications of 4-MP is in the Steglich esterification . First described in 1978, this reaction is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when one or both substrates are sterically hindered.[7][8] Standard Fischer esterification often requires harsh acidic conditions and high temperatures, which are incompatible with complex drug intermediates.[9][10] The Steglich reaction provides a powerful alternative.

The reaction relies on a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in concert with a nucleophilic catalyst, like 4-MP or DMAP.[7][11]

The Causality of Reagent Roles:

-

Carbodiimide (DCC/EDC): This acts as a dehydrating agent. It activates the carboxylic acid by reacting with it to form an O-acylisourea intermediate.

-

This compound (4-MP): This intermediate is susceptible to attack by 4-MP to form the highly reactive N-acylpyridinium salt, which is the key activated species. While the O-acylisourea can be attacked directly by the alcohol, the pathway involving 4-MP is significantly faster, especially for hindered alcohols. This catalytic pathway is what makes the reaction so effective under mild conditions.[11]

-

Alcohol: The alcohol then acts as the nucleophile, attacking the activated intermediate to form the desired ester.

Caption: Logical workflow of the 4-MP catalyzed Steglich Esterification.

Field-Proven Protocol: Representative Steglich Esterification

This protocol provides a self-validating system for the esterification of a generic carboxylic acid and a sterically hindered secondary alcohol. The steps are designed to ensure complete activation and efficient reaction, followed by a straightforward purification to remove the urea byproduct.

Objective: To synthesize an ester from a carboxylic acid and a secondary alcohol using EDC and 4-MP.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Secondary Alcohol (1.2 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv)

-

This compound (4-MP) (0.1 equiv)

-

Dichloromethane (DCM), anhydrous (sufficient to make a 0.1 M solution)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine (Saturated NaCl (aq))

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask with stir bar

-

Septum and nitrogen/argon inlet

-

Stir plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry, oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), the secondary alcohol (1.2 equiv), and this compound (0.1 equiv).

-

Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the reagents completely. Stir the solution at room temperature (20-25 °C). Causality: Using an anhydrous solvent is critical to prevent hydrolysis of the activated intermediates, which would quench the reaction and reduce yield.

-

Activation: Add EDC (1.5 equiv) to the solution in one portion. Insight: EDC is often preferred over DCC for laboratory-scale synthesis because its urea byproduct is water-soluble, simplifying purification.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-24 hours).

-

Work-up - Quenching and Extraction:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2x) to remove any remaining 4-MP and unreacted EDC. Causality: The acidic wash protonates the basic nitrogen atoms, rendering them soluble in the aqueous phase.

-

Wash with saturated NaHCO₃ (2x) to remove any unreacted acidic starting material.

-

Wash with brine (1x) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure ester.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Structural Relevance: The Morpholine Core in Aprepitant

While 4-MP is a premier catalyst, the morpholine-pyridine structural motif is also a "privileged scaffold" in medicinal chemistry.[12] The morpholine ring, in particular, is prized for its ability to improve the pharmacokinetic profile of a drug, enhancing properties like solubility and metabolic stability.

A prominent example is Aprepitant (EMEND®) , a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[13] The core of Aprepitant features a complex, highly substituted cis-vicinal morpholine ring.[14][15]

The synthesis of Aprepitant is a masterclass in stereocontrolled synthesis. While it doesn't use 4-MP directly as a catalytic intermediate, the construction of its morpholine core is the central challenge.[14][16] The synthetic strategies often involve building the morpholine ring as a key intermediate, underscoring the value of this heterocycle in constructing complex, biologically active molecules.[15][17] This illustrates the dual importance of the this compound structure: its utility as a standalone catalyst and the inherent value of its constituent morpholine ring as a core building block in drug design.

Conclusion

This compound is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its primary value lies in its role as a highly effective nucleophilic catalyst for acylation reactions, enabling the synthesis of complex esters and amides under mild conditions where traditional methods fail. Its application in the Steglich esterification is a testament to its ability to facilitate challenging transformations with precision and efficiency. Furthermore, the prevalence of its core morpholine structure in successful drugs like Aprepitant highlights the broader importance of this scaffold in medicinal chemistry. A comprehensive understanding of its properties, mechanistic function, and practical handling is essential for any scientist engaged in the intricate task of drug discovery and development.

References

-

SAFETY DATA SHEET - Chem Service . (2014, December 18). Chem Service. Retrieved January 30, 2026, from [Link]

-

The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... - ResearchGate . (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

4-Methylpyridine - Wikipedia . (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

-

Asymmetric Catalysis with “Planar-Chiral” Derivatives of 4-(Dimethylamino)pyridine - Sci-Hub . (2004). Sci-Hub. Retrieved January 30, 2026, from [Link]

-

This compound | C9H12N2O | CID 4145413 - PubChem . (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

4-Dimethylaminopyridine as a catalyst in heroin synthesis - ResearchGate . (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - NIH . (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

Pyridine synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed . (2020, March 5). PubMed. Retrieved January 30, 2026, from [Link]

- US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents. (n.d.). Google Patents.

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . (2022, November 16). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH . (2024, January 19). National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

Ester synthesis by esterification - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

-

Chapter 10 Synthesis of aprepitant - ResearchGate . (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - JoVE . (2018, October 30). JoVE. Retrieved January 30, 2026, from [Link]

-

Safety Data Sheet: Pyridine - Carl ROTH . (n.d.). Carl ROTH. Retrieved January 30, 2026, from [Link]

-

Synthesis of new dialkylaminopyridine acylation catalysts and their attachment to insoluble polymer supports - Academia.edu . (n.d.). Academia.edu. Retrieved January 30, 2026, from [Link]

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 30, 2026, from [Link]

-

Pyridines in Action: 7 selected examples of pyridine in drug synthesis | by Lina - Medium . (n.d.). Medium. Retrieved January 30, 2026, from [Link]

-

A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Request PDF - ResearchGate . (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Chapter 10 Synthesis of aprepitant - ScienceDirect . (n.d.). ScienceDirect. Retrieved January 30, 2026, from [Link]

-

A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol - VNU Journal of Science . (n.d.). VNU Journal of Science. Retrieved January 30, 2026, from [Link]

-

Fischer Esterification-Typical Procedures - OperaChem . (2024, January 5). OperaChem. Retrieved January 30, 2026, from [Link]

-

Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst . (n.d.). Retrieved January 30, 2026, from [Link]

- US8133994B2 - Preparation of aprepitant - Google Patents. (n.d.). Google Patents.